

(S,R,S)-CO-C2-acid spectroscopic data (NMR, MS, IR)

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Compound of Interest

Compound Name: (S,R,S)-CO-C2-acid

Cat. No.: B15619532

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A Comprehensive Technical Guide to (S,R,S)-AHPC-amido-C2-acid: A Key Building Block in Targeted Protein Degradation

This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, and IR), experimental protocols, and the biological mechanism of action for (S,R,S)-AHPC-amido-C2-acid, a crucial building block for researchers, scientists, and professionals in drug development, particularly in the field of targeted protein degradation.

(S,R,S)-AHPC-amido-C2-acid, also known by its synonym VH 032 amide-alkylC2-acid, is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its chemical structure incorporates the VHL-binding motif, a linker, and a terminal carboxylic acid, making it an ideal starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity:

- CAS Number: 2172819-72-4
- Molecular Formula: C₂₆H₃₄N₄O₆S
- Molecular Weight: 530.64 g/mol
- SMILES: CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2C--INVALID-LINK--CN2C(=O)--INVALID-LINK--CCC(O)=O)C(C)(C)C=C1

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, the following tables present predicted data based on its chemical structure, along with typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data

^1H NMR		^{13}C NMR	
Chemical Shift (ppm)	Description	Chemical Shift (ppm)	Description
9.0 - 10.0	s, 1H (Thiazole CH)	170 - 175	C=O (Carboxylic acid, Amides)
7.0 - 8.0	m, 4H (Aromatic CH)	150 - 165	C=N, C=C (Thiazole)
6.0 - 7.0	br s, 1H (Amide NH)	125 - 140	Aromatic C
4.0 - 5.0	m, 3H (CH-N, CH-O)	60 - 70	CH-O
3.5 - 4.0	m, 2H (CH ₂ -N)	50 - 60	CH-N
2.0 - 3.0	m, 7H (CH ₂ , CH ₃ -Thiazole)	30 - 40	CH ₂ , C-quaternary
1.0 - 1.5	s, 9H (tert-Butyl)	25 - 30	CH ₂
-	-	10 - 20	CH ₃

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data

Parameter	Value
Molecular Weight	530.64
Exact Mass	530.2202
Common Adducts [M+H] ⁺	531.2275
Common Adducts [M+Na] ⁺	553.2094

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Intensity
3200 - 3400	O-H (Alcohol), N-H (Amide) stretch	Strong, Broad
2800 - 3000	C-H (Aliphatic) stretch	Medium
2500 - 3300	O-H (Carboxylic acid) stretch	Strong, Very Broad
1700 - 1725	C=O (Carboxylic acid) stretch	Strong
1630 - 1680	C=O (Amide) stretch (Amide I band)	Strong
1510 - 1550	N-H bend (Amide II band)	Medium
1400 - 1600	C=C (Aromatic) stretch	Medium

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for compounds like (S,R,S)-AHPC-amido-C2-acid.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a typical experiment involves 16-32 scans. For ^{13}C NMR, a larger number of scans (1024 or more) may be necessary due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol

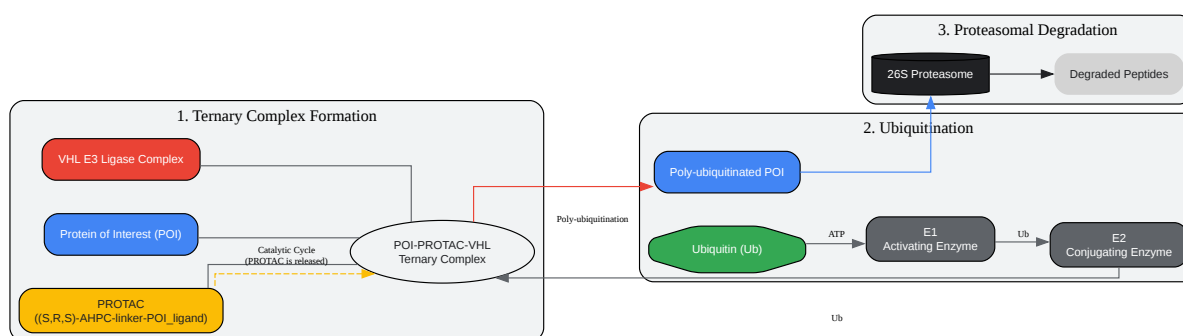
- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions ($[\text{M}+\text{H}]^+$).
- **Analysis:** Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
- **Data Analysis:** Determine the elemental composition from the accurate mass and compare the isotopic pattern with the theoretical pattern for the expected molecular formula.

FT-IR Spectroscopy Protocol

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.
- **Background Spectrum:** Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mechanism of Action: PROTAC-Mediated Protein Degradation

(S,R,S)-AHPC-amido-C2-acid functions as a VHL E3 ligase ligand, a critical component of PROTACs. The diagram below illustrates the mechanism by which a PROTAC molecule, synthesized from this building block, induces the degradation of a target Protein of Interest (POI).^{[1][2]}



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Caption: Workflow of PROTAC-mediated protein degradation.

This workflow illustrates how the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of protein degradation.

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References

- 1. benchchem.com [benchchem.com]
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